molecular formula C10H9BrN2O B1380799 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1416714-45-8

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1380799
CAS No.: 1416714-45-8
M. Wt: 253.09 g/mol
InChI Key: JSIPXNDKYJWMJL-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one” is not available, benzimidazole derivatives are known to interact with various biological targets. For instance, some benzimidazole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one”, it’s difficult to provide a detailed safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or cyclopropyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of oxidized derivatives of the benzimidazole ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Comparison with Similar Compounds

  • 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione
  • 2-Bromo-1H-benzimidazole
  • 4-Bromo-1H-imidazole

Comparison: 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a bromine atom and a cyclopropyl group. These structural features differentiate it from other benzimidazole derivatives, potentially leading to distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPXNDKYJWMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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